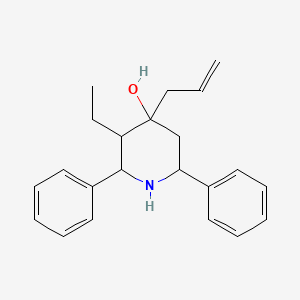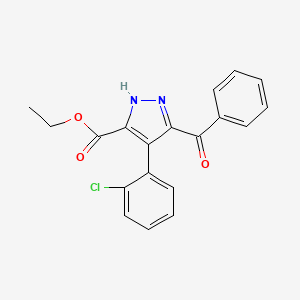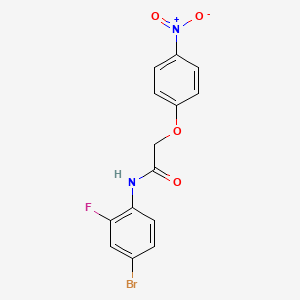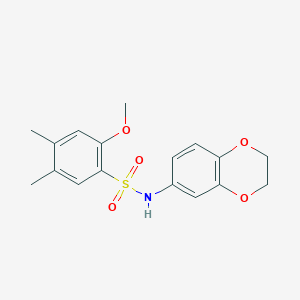
4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol, also known as AEDP, is a synthetic compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its diverse biological activities and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol is not fully understood. However, it has been suggested that 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol may exert its biological effects by modulating the activity of various enzymes and signaling pathways. 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf-life, which makes it suitable for storage and transportation. However, 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has some limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Further research is needed to elucidate its potential therapeutic applications and optimize its use in lab experiments.
Orientations Futures
There are several future directions for the research on 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol. First, more studies are needed to investigate its biological activities and mechanisms of action. Second, the potential therapeutic applications of 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol need to be explored in more detail, particularly in the areas of inflammation, cancer, and neurodegenerative diseases. Third, the development of novel derivatives of 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol with improved biological activities and pharmacological properties should be pursued. Finally, the safety and toxicity of 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol need to be thoroughly evaluated to ensure its suitability for clinical use.
Méthodes De Synthèse
The synthesis of 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol involves the reaction of 4-piperidone with allyl magnesium bromide, followed by the addition of ethyl magnesium bromide and diphenylacetonitrile. The resulting product is then reduced with sodium borohydride to yield 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol.
Applications De Recherche Scientifique
4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has been extensively studied for its potential therapeutic applications in various disease conditions. It has been reported to exhibit anti-inflammatory, antioxidant, antitumor, and analgesic activities. 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has also been found to possess neuroprotective and anti-depressant effects.
Propriétés
IUPAC Name |
3-ethyl-2,6-diphenyl-4-prop-2-enylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-3-15-22(24)16-20(17-11-7-5-8-12-17)23-21(19(22)4-2)18-13-9-6-10-14-18/h3,5-14,19-21,23-24H,1,4,15-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTHTSWEEQLRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(NC(CC1(CC=C)O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2,6-diphenyl-4-(prop-2-en-1-yl)piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-adamantyl)-2-oxo-2-(1-pyrrolidinyl)ethyl]-4-nitrobenzamide](/img/structure/B4960916.png)
![3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide](/img/structure/B4960937.png)
![5-{3,5-dichloro-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4960938.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4960942.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960949.png)


![N-(2-ethoxyphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4960965.png)

![2-[(2,3-difluorophenoxy)methyl]-N-[(1-hydroxycyclohexyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960972.png)

![3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4960982.png)
![4'-(3,4-dimethylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4960991.png)
![4-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4961005.png)